molecular formula C30H22O10 B10785497 Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-

Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-

Cat. No.: B10785497
M. Wt: 542.5 g/mol
InChI Key: QFDPVUTXKUGISP-GBUXSVCISA-N
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Description

(1S,2R,13S,14R,15S,16S,17R,28R)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone is a natural product found in Talaromyces rugulosus and Sepedonium ampullosporum with data available.

Properties

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(1S,2R,13S,14R,15S,16S,17R,28R)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone

InChI

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3/t15-,16-,19+,20+,23-,24-,29+,30+/m1/s1

InChI Key

QFDPVUTXKUGISP-GBUXSVCISA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@@H]4[C@@H]([C@@H]5[C@@]3(C2=O)[C@H]6[C@@H]([C@@H]5[C@]47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O

Origin of Product

United States

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